N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
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Description
N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N3O5S2 and its molecular weight is 419.47. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of 1,3-Thiazoles
N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is utilized in the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. These derivatives are synthesized through a three-component reaction involving phenacyl bromide or 4-methoxyphenacyl bromide, carbon disulfide, and primary amine under reflux condition in ethanol. This method provides an atom-economical, straightforward one-pot multicomponent synthetic route for 1,3-thiazoles (Shahbazi-Alavi et al., 2019).
2. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This compound is involved in the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. These derivatives are prepared by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. The pyrazolo[1,5-a]pyrimidine derivatives exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
3. Anti-Inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized for use as anti-inflammatory and analgesic agents. Compounds like N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide have been screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and demonstrated analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
4. Antimicrobial and Antifungal Activities
Thiazole derivatives, including those synthesized using this compound, have been reported to possess antimicrobial and antifungal properties. These derivatives have shown effectiveness against various bacterial and fungal species (Chawla, 2016).
5. Antiproliferative Activities
Pyrazole-sulfonamide derivatives synthesized from this compound have been tested for their in vitro antiproliferative activities. These compounds demonstrated a cell-selective effect, particularly against rat brain tumor cells (C6), and some exhibited broad-spectrum antitumor activity comparable to common anticancer drugs (Mert et al., 2014).
6. Allosteric CC-Chemokine Receptor 4 Antagonists
Indazole arylsulfonamides, synthesized using compounds like this compound, have been examined as human CCR4 antagonists. These compounds bind to an intracellular allosteric site on CCR4 and have potential applications in pharmacology (Procopiou et al., 2013).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-13-5-3-12(4-6-13)19-17(22)16-11-27-18(20-16)21-28(23,24)15-9-7-14(26-2)8-10-15/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYGOYQGDXDKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.